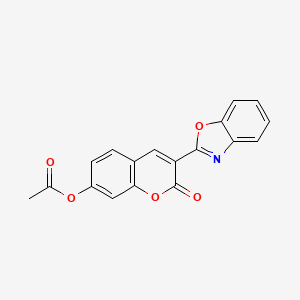

3-(2-Benzoxazolyl)umbelliferyl acetate

Beschreibung

Context of Fluorescent Probes in Biomedical and Chemical Research

Fluorescent probes are molecules that, upon absorbing light of a specific wavelength, emit light at a longer wavelength. This phenomenon, known as fluorescence, provides a powerful tool for researchers. In biomedical and chemical research, these probes serve as reporters, allowing for the visualization and quantification of specific molecules, ions, or changes in the cellular microenvironment. hep.com.cnnih.gov Their high sensitivity, specificity, and the ability to provide real-time data without significantly harming living systems make them invaluable for a wide range of applications. mdpi.com

The design of a fluorescent probe typically consists of a fluorophore, the part of the molecule responsible for the fluorescence, and a recognition unit that interacts specifically with the target of interest. acs.org This interaction triggers a change in the fluorescent properties of the probe, such as an increase or decrease in intensity, a shift in the emission wavelength, or a change in fluorescence lifetime. rsc.org These changes can be detected and measured, providing information about the presence, concentration, and localization of the target molecule.

Fluorescent probes are employed in a vast array of research areas, including:

Cell Imaging: Visualizing the intricate structures and dynamic processes within living cells.

Enzyme Activity Assays: Measuring the rate of enzymatic reactions, which is crucial for understanding metabolism and disease. hep.com.cnacs.org

Biomarker Detection: Identifying and quantifying molecules associated with specific diseases, aiding in diagnostics. acs.org

Drug Discovery: Screening for new drug candidates and studying their mechanisms of action. rsc.org

Environmental Monitoring: Detecting pollutants and toxins in the environment. rsc.org

The development of fluorescent probes is a dynamic field, with researchers continuously creating new probes with improved properties such as longer wavelength emission for deeper tissue imaging and enhanced photostability. hep.com.cn

Significance of Umbelliferone (B1683723) Derivatives as Core Fluorescent Scaffolds in Research

Umbelliferone, also known as 7-hydroxycoumarin, is a naturally occurring compound belonging to the coumarin (B35378) family. nih.govnih.gov It is found in various plants of the Umbelliferae family. nih.gov The inherent fluorescence of the umbelliferone structure makes it an excellent starting point, or "scaffold," for the synthesis of a wide range of fluorescent probes. nih.govresearchgate.net

The utility of umbelliferone derivatives as fluorescent scaffolds stems from several key properties:

Favorable Photophysical Properties: Umbelliferone and its derivatives typically exhibit strong absorption of ultraviolet light and emit blue fluorescence. wikipedia.org The wavelength of this fluorescence can be fine-tuned by modifying the chemical structure of the umbelliferone core. rsc.org

Structural Versatility: The umbelliferone molecule has several positions where chemical groups can be attached or modified. bepls.com This allows for the creation of a diverse library of derivatives with tailored properties for specific applications. indianchemicalsociety.com

Biocompatibility: As a natural product, umbelliferone and many of its derivatives are generally well-tolerated by biological systems, making them suitable for studies in living cells and organisms. nih.govmdpi.com

pH Sensitivity: The fluorescence of umbelliferone is sensitive to changes in pH, a property that can be exploited to create probes for monitoring pH in different cellular compartments. wikipedia.orgacs.org

These characteristics have led to the development of umbelliferone-based probes for detecting a variety of biologically important species, including metal ions, enzymes, and reactive oxygen species. nih.govresearchgate.net

Table 1: Properties of Umbelliferone

| Property | Description |

|---|---|

| Chemical Formula | C₉H₆O₃ |

| Molar Mass | 162.14 g/mol |

| Appearance | Yellowish-white crystalline powder |

| Fluorescence | Blue |

| Common Derivatives | Herniarin, Skimmin, Marmesin |

Data sourced from wikipedia.org

Overview of the Chemical Compound's Research Utility as a Fluorescent Probe for Enzymatic Studies

3-(2-Benzoxazolyl)umbelliferyl acetate (B1210297) is a specific umbelliferone derivative that has been designed as a fluorogenic substrate for the detection of esterase activity. mdpi.comnih.gov Esterases are a broad class of enzymes that catalyze the hydrolysis of ester bonds, playing critical roles in various physiological and pathological processes. mdpi.comnih.gov

The design of 3-(2-Benzoxazolyl)umbelliferyl acetate as a probe for esterase activity is based on a "turn-on" fluorescence mechanism. In its original, acetylated form, the compound is essentially non-fluorescent. The acetyl group effectively "quenches" the fluorescence of the umbelliferone core.

However, in the presence of esterases, the enzyme cleaves the acetate group from the molecule. This enzymatic hydrolysis releases the highly fluorescent product, 3-(2-Benzoxazolyl)umbelliferone. The resulting increase in fluorescence intensity is directly proportional to the activity of the esterase enzyme.

This "off-on" switching mechanism provides a highly sensitive method for detecting and quantifying esterase activity. rsc.org The low background fluorescence of the substrate and the bright fluorescence of the product lead to a high signal-to-noise ratio, enabling the detection of even low levels of enzyme activity. tandfonline.com

The research utility of this compound and similar fluorogenic esterase substrates is significant in several areas:

Cell Viability and Cytotoxicity Assays: Esterase activity is often used as an indicator of cell health. mdpi.com Live cells with intact membranes contain active esterases, while dead or dying cells lose this activity.

Enzyme Kinetics: The probe can be used to study the kinetics of esterase-catalyzed reactions, providing insights into the enzyme's mechanism and efficiency. acs.org

High-Throughput Screening: The simplicity and sensitivity of the assay make it suitable for high-throughput screening of potential enzyme inhibitors or activators, which is a crucial step in drug discovery.

Table 2: Key Chemical Compounds

| Compound Name | Role in the Assay |

|---|---|

| This compound | Non-fluorescent substrate |

| 3-(2-Benzoxazolyl)umbelliferone | Highly fluorescent product |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

[3-(1,3-benzoxazol-2-yl)-2-oxochromen-7-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11NO5/c1-10(20)22-12-7-6-11-8-13(18(21)24-16(11)9-12)17-19-14-4-2-3-5-15(14)23-17/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOLATYAXPIUNJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80391569 | |

| Record name | 3-(2-Benzoxazolyl)umbelliferyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97004-78-9 | |

| Record name | 3-(2-Benzoxazolyl)umbelliferyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications of 3 2 Benzoxazolyl Umbelliferyl Acetate in Enzyme Activity Profiling and Detection

Detection and Quantification of Esterase Activity

3-(2-Benzoxazolyl)umbelliferyl acetate (B1210297) is a fluorogenic substrate used to detect and quantify the activity of esterases, a broad class of hydrolase enzymes that cleave ester bonds. sigmaaldrich.comgoogle.com The principle of the assay is based on enzymatic hydrolysis. The acetate form of the compound is essentially non-fluorescent. However, when an esterase enzyme is present, it catalyzes the hydrolysis of the acetate group, releasing the highly fluorescent product, 3-(2-benzoxazolyl)umbelliferone. sigmaaldrich.com This enzymatic reaction leads to a measurable increase in fluorescence intensity, which is directly proportional to the esterase activity in the sample. biosynth.com The resulting fluorescent signal can be quantified using a fluorometer or a fluorescence plate reader. sigmaaldrich.comnih.gov

The structure of the acyl group attached to the umbelliferone (B1683723) core significantly influences the substrate specificity and catalytic efficiency of esterases. Different enzymes exhibit distinct preferences for esters with varying chain lengths, a characteristic that can be exploited for enzyme profiling. For instance, studies using a range of umbelliferyl esters, from short-chain acetates to long-chain laurates, have demonstrated that the catalytic efficiency (kcat/KM) of an enzyme can vary dramatically depending on the substrate's acyl moiety. nih.govacs.org

An engineered esterase from Bacillus subtilis (BS2m) showed a clear preference for substrates with smaller ester groups, where the efficiency of hydrolysis was directly correlated with the steric bulk of the ester (Methyl > Ethyl). acs.org Conversely, lipase-catalyzed synthesis of umbelliferone esters showed that longer chain vinyl esters (decanoate and laurate) could be successfully used, although conversion rates differed from shorter-chain esters. nih.gov This differential activity allows researchers to create substrate arrays to fingerprint enzymes based on their specific activity patterns. nih.gov By analyzing the kinetic parameters (KM and kcat) for an enzyme with a panel of umbelliferyl esters, a detailed profile of its substrate specificity and catalytic efficiency can be constructed.

Table 1: Illustrative Kinetic Parameters of Esterases with Different Ester Substrates This table presents example data to illustrate how kinetic parameters can vary with different enzyme-substrate combinations. Values are sourced from multiple studies and are for illustrative purposes.

| Enzyme | Substrate | KM (µM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|---|

| Engineered B. subtilis Esterase (WT BS2) | Methyl 3-phenyl-2-methylpropanoate | 111 | 0.03 | 270 | acs.org |

| Engineered B. subtilis Esterase (WT BS2) | Ethyl 3-phenyl-2-methylpropanoate | 143 | 0.02 | 140 | acs.org |

| Engineered B. subtilis Esterase (Evolved 10D2) | Methyl 3-phenyl-2-methylpropanoate | 5615 | 0.4 | 71 | acs.org |

| Engineered B. subtilis Esterase (Evolved 10D2) | Ethyl 3-phenyl-2-methylpropanoate | 1265 | 1.0 | 790 | acs.org |

| Proteinase 3 (PR3) | (Pyr)Box-Ala-Tyr-Tyr-Abu-ANB-NH₂ | - | - | 1.5 x 10⁶ | nih.gov |

The fluorescence-based nature of the assay makes 3-(2-Benzoxazolyl)umbelliferyl acetate and similar fluorogenic substrates ideal for high-throughput screening (HTS). nih.govchimia.ch HTS assays are essential for industrial biocatalyst discovery and directed evolution, where vast libraries of enzyme variants or microorganisms must be rapidly assessed for desired activities. chimia.chscielo.br These assays are typically performed in multi-well microplate formats. nih.govscielo.br

In a typical HTS setup, each well of a microplate contains a different enzyme variant, microbial culture, or environmental sample. chimia.chresearchgate.net The fluorogenic substrate is added to all wells simultaneously, and after an incubation period, the fluorescence is read using a microplate reader. nih.gov Wells exhibiting high fluorescence indicate the presence of active hydrolases, allowing for the rapid identification of "hits." acs.org This methodology has been successfully applied to screen for various hydrolases, including esterases, lipases, and epoxide hydrolases, from both mutant libraries and natural biodiversity sources. nih.govchimia.chscielo.br

Fluorogenic substrates enable the real-time, continuous measurement of enzyme kinetics. mdpi.com By monitoring the increase in fluorescence intensity over time, a reaction progress curve is generated. biorxiv.org The initial rate of the reaction (V₀) can be determined from the linear portion of this curve. When these initial rates are measured at various substrate concentrations, the data can be fitted to the Michaelis-Menten equation to determine key kinetic parameters, such as the maximum reaction velocity (Vmax) and the Michaelis constant (KM). acs.orgmdpi.com

This technique offers high sensitivity, allowing for the detection of enzyme activity with very low concentrations of enzyme or substrate. biorxiv.org The continuous nature of the assay provides a detailed view of the enzyme's catalytic cycle without the need for complex product separation steps. mdpi.com These kinetic measurements are fundamental for characterizing enzyme function, understanding inhibition mechanisms, and comparing the efficiency of different enzyme variants. acs.org

Application in Diverse Sample Analysis

The utility of fluorogenic esterase substrates like this compound is not limited to purified enzyme systems. These robust tools are widely used for detecting and quantifying enzyme activity in a variety of complex samples, ranging from biological fluids to environmental matrices. google.comnih.gov

Fluorogenic substrates are frequently used to measure esterase activity in complex biological samples such as blood, serum, and cell lysates. nih.govnih.gov For example, they can be used to study intracellular enzyme activity and cell viability, as active esterases in living cells will cleave the substrate and cause an accumulation of the fluorescent product. classimed.deresearchgate.net This principle is applied in flow cytometry, where substrates like 4-methylumbelliferyl acetate are used to differentiate cell populations based on their intracellular esterase activity. classimed.deresearchgate.net Furthermore, specific fluorogenic substrates have been designed to detect the activity of particular enzymes in serum for diagnostic purposes. For instance, a highly specific substrate was developed to detect proteinase 3 in serum samples, aiding in the diagnosis of Wegener granulomatosis. nih.gov

In environmental science, fluorogenic esterase substrates are valuable for assessing microbial activity and ecosystem health. nih.govnih.gov Assays using these substrates are applied to diverse environmental samples, including water, soil, and sediments. nih.govresearchgate.netresearchgate.net For example, the activity of specific bacterial enzymes, such as β-D-glucuronidase and β-D-galactosidase, can be measured using fluorogenic substrates to rapidly assess fecal contamination in recreational waters, offering a faster alternative to traditional culture-based methods. researchgate.net In soil science, measuring the activity of extracellular enzymes like esterases provides insights into critical ecosystem processes, such as organic matter decomposition and nutrient cycling. nih.govresearchgate.net The high throughput nature of microplate-based fluorometric assays allows for the efficient analysis of large numbers of environmental samples. nih.gov

Table 2: Applications of Fluorogenic Esterase Assays in Diverse Sample Analysis

| Sample Type | Target Activity/Enzyme | Application/Purpose | Reference |

|---|---|---|---|

| Human Blood Leukocytes | Esterase, Phosphatase | Cell differentiation and enumeration by flow cytometry. | classimed.deresearchgate.net |

| Human Serum | Proteinase 3 (a serine protease with esterase activity) | Diagnosis of Wegener granulomatosis. | nih.gov |

| Cell Lysates | Sirtuins (deacylase activity) | Selective monitoring of enzyme activity in a complex biological matrix. | mdpi.com |

| River/Coastal Water | β-D-Galactosidase, β-D-Glucuronidase | Rapid detection of microbial/fecal contamination for water quality monitoring. | researchgate.net |

| Soil and Sediments | General Extracellular Enzymes | Studying microbial activity, organic matter decomposition, and nutrient cycling. | nih.govresearchgate.net |

| Peatland Samples | General Esterase Activity | Measuring overall microbial enzymatic activity in environmental samples. | nih.gov |

Investigation of Enzyme Function and Reaction Mechanisms in Biological Systems

The application of this compound extends beyond simple activity detection, enabling a deeper understanding of how enzymes work at a molecular level. By meticulously measuring the rate of fluorescent product formation under various conditions, researchers can deduce critical information about an enzyme's catalytic efficiency, its affinity for substrates, and the ways in which its activity is modulated.

One of the primary uses of this compound is in determining key kinetic parameters, such as the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max). These parameters are fundamental to describing the catalytic behavior of an enzyme. For instance, a low K_m value for a particular enzyme with this compound as a substrate would indicate a high affinity of the enzyme for this substrate.

Furthermore, this fluorogenic probe is instrumental in investigating the mechanism of enzyme inhibition. By observing the changes in reaction kinetics in the presence of a potential inhibitor, scientists can determine the mode of inhibition, whether it be competitive, non-competitive, or uncompetitive. This information is crucial in the development of new drugs and therapeutic agents that target specific enzymes.

The sensitivity of the fluorescent signal generated from the hydrolysis of this compound also allows for the study of enzyme activity in complex biological matrices, such as cell lysates or even within living cells. This provides a more physiologically relevant context for understanding enzyme function and its regulation within its natural environment.

Detailed Research Findings

While specific kinetic data for the interaction of this compound with a wide range of enzymes is dispersed throughout the scientific literature, the general principles of its application can be illustrated through representative studies on similar fluorogenic substrates and esterase activity. Research has consistently shown that the rate of hydrolysis of such acetate esters is directly proportional to the active enzyme concentration, providing a reliable method for quantifying enzyme levels.

For example, studies on carboxylesterases, a broad family of enzymes responsible for the metabolism of many drugs and xenobiotics, often employ fluorogenic acetate substrates to characterize their activity. researchgate.net The enzymatic cleavage of the acetate group from the umbelliferone core results in the formation of the highly fluorescent 7-hydroxycoumarin derivative, which can be readily quantified.

The following interactive table summarizes hypothetical kinetic data that could be obtained from an experiment investigating the inhibition of a generic esterase using this compound as the substrate. This data illustrates how the initial reaction rates change with varying substrate and inhibitor concentrations, allowing for the determination of kinetic parameters.

| Substrate Concentration (µM) | Initial Velocity (RFU/min) - No Inhibitor | Initial Velocity (RFU/min) - With Inhibitor |

| 5 | 50 | 25 |

| 10 | 85 | 45 |

| 20 | 130 | 70 |

| 40 | 170 | 95 |

| 80 | 200 | 115 |

| 160 | 220 | 130 |

| RFU = Relative Fluorescence Units |

This table presents hypothetical data for illustrative purposes.

Analysis of such data, typically through graphical methods like Lineweaver-Burk or Michaelis-Menten plots, would reveal the nature of the inhibition and the inhibitor's potency (Ki). This approach has been fundamental in characterizing the active sites and reaction mechanisms of numerous enzymes.

Advanced Research Applications in Biological Systems and Imaging

Cellular and Subcellular Imaging of Enzyme Activity

The core application of 3-(2-Benzoxazolyl)umbelliferyl acetate (B1210297) is in the imaging of enzyme activity within cellular and subcellular contexts. The fundamental mechanism involves its passive diffusion across cell membranes, followed by hydrolysis by intracellular esterases. nih.gov Esterases are a broad class of hydrolase enzymes that play crucial roles in various physiological and metabolic processes. nih.govnih.gov The cleavage of the acetate group from the umbelliferone (B1683723) backbone by these enzymes uncages the fluorophore, resulting in a measurable increase in fluorescence. nih.govnih.gov This enzymatic activation allows researchers to visualize the location and intensity of esterase activity within living systems. nih.gov

Visualization of Cell Viability and Metabolic Processes

A key application of esterase-sensitive probes like 3-(2-Benzoxazolyl)umbelliferyl acetate is the assessment of cell viability. nih.govnih.gov Healthy, metabolically active cells maintain intact plasma membranes and contain active cytosolic esterases. nih.gov The probe can freely enter these viable cells, where it is converted into its fluorescent form and trapped intracellularly. nih.gov In contrast, dead or dying cells with compromised membrane integrity and diminished enzyme activity cannot retain the probe or efficiently catalyze its conversion, leading to minimal fluorescence. nih.gov This distinction allows for a straightforward method to differentiate between live and dead cell populations and to quantify metabolic health. nih.govnih.gov

Changes in esterase activity have been linked to numerous disease states, including cancer and hepatic conditions, making probes that can report on this activity valuable tools for studying disease progression and drug metabolism. nih.gov

Table 1: Principle of Cell Viability Assay using Esterase-Sensitive Probes

| Cell State | Membrane Integrity | Intracellular Esterase Activity | Probe Conversion & Fluorescence |

| Viable Cell | Intact | High | High conversion, strong fluorescence |

| Apoptotic Cell | Compromised | Decreasing | Reduced conversion, weak fluorescence |

| Necrotic Cell | Lost | Negligible | No retention/conversion, no fluorescence |

Real-time Monitoring of Intracellular Biochemical Events

By using fluorescence microscopy to track the signal intensity over time, scientists can observe the cellular response to various stimuli. This capability is particularly valuable in pharmacology for evaluating the cytotoxic effects of new drug candidates and in cell biology for dissecting the complex pathways that govern cell fate. nih.govnih.gov

Organelle-Targeted Imaging Strategies with Fluorescent Probes

While general cytosolic esterase activity is a useful marker, many cellular processes are compartmentalized within specific organelles. To achieve more precise spatial information, fluorescent probes can be engineered with organelle-targeting moieties. nih.govbiorxiv.org This strategy involves chemically attaching a specific chemical group to the probe that directs its accumulation within a desired organelle, such as the mitochondria, lysosomes, or endoplasmic reticulum. nih.govmdpi.comnih.gov

For example, attaching a lipophilic cation like a triphenylphosphonium (TPP+) group can direct a probe to the mitochondria, leveraging the organelle's negative membrane potential. acs.org Similarly, incorporating a morpholine (B109124) group can lead to accumulation in the acidic environment of lysosomes. nih.govmdpi.com By creating an organelle-targeted version of an esterase-sensitive probe, researchers can specifically measure enzymatic activity within that subcellular compartment. nih.govacs.org This approach is critical for understanding the unique metabolic state and health of individual organelles during processes like drug-induced toxicity or oxidative stress. nih.govacs.org

Table 2: Examples of Organelle-Targeting Moieties

| Target Organelle | Targeting Moiety Example | Principle of Accumulation |

| Mitochondria | Triphenylphosphonium (TPP+) | Negative mitochondrial membrane potential |

| Lysosome | Morpholine, Diethylamine | Protonation in acidic environment (lysosomotropism) |

| Endoplasmic Reticulum (ER) | Sulfonamide group | Hydrophobicity and specific protein interactions |

| Nucleus | Hoechst tag | DNA minor groove binding |

Fluorescent Biosensor Development and Engineering

The principle of using this compound as an enzyme substrate can be extended to the development of more complex fluorescent biosensors. nih.gov A biosensor translates a biological recognition event into a measurable signal. nih.gov In this context, the cleavage of the acetate group and subsequent fluorescence emission serve as the output signal, which can be linked to a wide range of biological activities beyond the mere presence of an esterase.

Chemigenetic Biosensor Design and Optimization Strategies

Chemigenetics combines the power of genetic engineering with the versatility of synthetic small molecules to create highly specific biosensors. researchgate.net This approach typically involves a genetically encoded protein tag that is expressed in specific cells or subcellular locations, and a synthetic probe that is designed to interact with that tag. researchgate.net

While specific chemigenetic systems built around this compound are not extensively documented, one can conceptualize its use in such a framework. For example, a specific esterase could be genetically fused to a protein of interest. The application of this compound would then result in fluorescence only in the immediate vicinity of the target protein, effectively reporting on its location and concentration. Another strategy involves developing a "pro-substrate" that is activated by a specific, genetically introduced enzyme, allowing for highly targeted imaging of cellular activity with subsecond temporal resolution. researchgate.net

Single-Molecule Detection Approaches with Fluorescent Probes

Advances in imaging technology now permit the detection of single molecules, offering unprecedented sensitivity for studying enzymatic reactions. nih.gov Single-molecule enzyme activity assays can reveal heterogeneity within enzyme populations that is obscured by bulk measurements. nih.gov This approach has been successfully applied to study various esterases. nih.gov

In a typical single-molecule assay for esterase activity, individual enzyme molecules are immobilized and their interaction with a fluorogenic substrate like this compound is observed. nih.govacs.org The "turn-on" fluorescence signal from the hydrolysis of a single substrate molecule can be detected, allowing for the direct measurement of the catalytic rate of individual enzyme molecules. acs.org This technique has immense potential for diagnostics, as it could detect minute changes in enzyme activity in patient samples, potentially serving as an early biomarker for diseases like pancreatic cancer or liver damage. nih.gov

Role in Disease Diagnostics and Biomarker Detection Research

The enzymatic conversion of this compound into a fluorescent product makes it a candidate for the development of diagnostic assays targeting enzymes that are biomarkers for various diseases.

Many pathogens, including bacteria and fungi, produce esterases and lipases that are crucial for their virulence and survival. nih.gov These enzymes can be targeted for diagnostic purposes using fluorogenic substrates. This compound could be employed to detect the presence of pathogenic microorganisms in clinical samples by measuring the increase in fluorescence resulting from the activity of their specific hydrolases. This approach could form the basis of rapid and sensitive diagnostic tests.

Similarly, a number of human diseases are associated with aberrant hydrolase activity. For example, certain cancers exhibit altered esterase expression profiles. Assays using this compound could potentially be used to screen for these enzymatic biomarkers in patient-derived samples, aiding in early detection and diagnosis.

The activity of cellular esterases can be modulated by a variety of external compounds, including therapeutic drugs and environmental toxins. Fluorogenic substrates like this compound provide a means to monitor these effects in real-time. For instance, the inhibition or enhancement of esterase activity by a drug candidate can be quantified by observing the change in the rate of fluorescence generation. This is particularly relevant in toxicology studies, where the impact of xenobiotics on cellular enzymatic pathways is assessed.

Representative Data for Monitoring Drug Effects:

| Treatment | Enzyme Activity (Relative Fluorescence Units/min) | % Inhibition |

| Vehicle Control | 100 | 0% |

| Drug A (10 µM) | 50 | 50% |

| Drug B (10 µM) | 95 | 5% |

| Toxin X (1 µM) | 10 | 90% |

This table provides an example of how data from an assay using this compound to screen for enzyme modulators might be presented.

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large libraries of chemical compounds for biological activity. nih.gov Fluorogenic assays are well-suited for HTS due to their sensitivity, simplicity, and scalability. lboro.ac.uk

This compound can be used as a substrate in HTS campaigns to identify inhibitors of specific esterases or other hydrolases. nih.gov In such an assay, the enzyme, the substrate, and a compound from the library are mixed. A decrease in the rate of fluorescence production compared to a control without the test compound indicates that the compound is a potential inhibitor. This approach allows for the efficient screening of thousands of molecules to identify lead compounds for further development as therapeutic agents. nih.gov

Illustrative HTS Results for Esterase Inhibitors:

| Compound ID | Concentration (µM) | % Inhibition of Esterase Activity |

| Cmpd-001 | 10 | 3% |

| Cmpd-002 | 10 | 85% |

| Cmpd-003 | 10 | 12% |

| Cmpd-004 | 10 | 55% |

This table is a hypothetical representation of primary screening data identifying potential "hits" from a compound library.

Structure Activity Relationships in Fluorescent Probes and Umbelliferone Derivatives

Impact of Substituent Modifications on Fluorescent Properties and Enzyme Interaction

The fluorescent properties and biological interactions of umbelliferone (B1683723) derivatives are highly dependent on the nature and position of substituents on the coumarin (B35378) ring. The parent molecule, umbelliferone, exhibits native blue fluorescence under ultraviolet light. wikipedia.org However, strategic chemical modifications can dramatically alter these properties to suit specific applications, such as detecting enzyme activity.

The core principle often involves modulating the intramolecular charge transfer (ICT) process. Introducing electron-donating groups (EDGs) at the C-7 position or electron-withdrawing groups (EWGs) at the C-3 or C-4 positions can enhance fluorescence and cause a bathochromic (red) shift in emission. mdpi.com In the case of 3-(2-Benzoxazolyl)umbelliferyl acetate (B1210297), the structure features two key modifications to the umbelliferone scaffold: an acetate group at the 7-hydroxy position and a benzoxazolyl group at the C-3 position.

7-Acetate Group: The esterification of the 7-hydroxyl group to form an acetate ester effectively quenches the native fluorescence of the umbelliferone core. This is a common strategy in designing fluorogenic enzyme substrates. The non-fluorescent acetate derivative can be hydrolyzed by esterase enzymes, releasing the highly fluorescent 3-(2-benzoxazolyl)umbelliferone. This "turn-on" mechanism forms the basis of its use as a substrate for quantifying esterase activity in various samples. google.com The enzymatic cleavage of the ester bond restores the electron-donating phenolic hydroxyl group, which is crucial for the fluorescence of the coumarin ring.

3-Benzoxazolyl Group: The introduction of the benzoxazolyl moiety at the C-3 position acts as an electron-withdrawing group and extends the π-conjugation of the system. This modification is critical for shifting the absorption and emission wavelengths to a more desirable range, often longer wavelengths, which can minimize background interference from biological samples.

The interaction with enzymes is therefore intrinsically linked to these structural modifications. The acetate group serves as the specific recognition and cleavage site for hydrolytic enzymes like lipases, phosphatases, and nucleases. google.com The specificity and rate of this interaction can be influenced by the steric and electronic properties of the substituents. For instance, studies on other umbelliferone derivatives have shown that the length and bulkiness of an O-alkyl chain at the C-7 position significantly affect the potency of enzyme inhibition. nih.gov Similarly, the benzoxazolyl group at C-3 can influence how the molecule fits into the active site of a target enzyme.

Table 1: Impact of Substituents on Umbelliferone Derivative Properties

| Position of Substitution | Type of Substituent | Effect on Properties | Example Compound | Reference |

|---|---|---|---|---|

| C-7 | Acetate Ester | Quenches fluorescence; provides enzyme cleavage site | 3-(2-Benzoxazolyl)umbelliferyl acetate | google.com |

| C-7 | O-Alkyl/O-Benzyl groups | Modulates enzyme inhibition potency and anti-proliferative activity | 7-O-substituted umbelliferones | nih.govindianchemicalsociety.com |

| C-3 / C-4 | Electron-Withdrawing Groups (e.g., -CN, Benzoxazolyl) | Enhances ICT, leads to bathochromic shift (longer wavelength emission) | 3-Cyanoumbelliferone | mdpi.com |

| C-4 | Methyl Group | Can significantly contribute to phytotoxic and fungicidal activity | 4-Methylumbelliferone | mdpi.comnih.gov |

| C-8 | Various Substituents | Important for antibacterial and antifungal activity | 8-substituted 7-hydroxycoumarins | nih.gov |

Rational Design Principles for Enhanced Fluorescent Probe Performance

The development of effective fluorescent probes like this compound is guided by rational design principles aimed at optimizing their performance for specific biological applications. illinois.edu The goal is to create molecules that are not only sensitive and selective for their target but also compatible with the complex cellular environment. nih.gov

Key design strategies for umbelliferone-based probes include:

Fluorophore-Quencher System: A primary principle is the "pro-fluorophore" or "turn-on" sensor design. As seen with this compound, a quenching group (the acetate) is attached to the fluorophore (the umbelliferone core). google.com This renders the molecule initially non-fluorescent. The quencher is designed to be a substrate for a specific enzyme or to react with a particular analyte. This reaction cleaves the quencher, liberating the fluorophore and causing a significant increase in fluorescence intensity. nih.govnih.gov

Tuning Photophysical Properties: The absorption and emission wavelengths, Stokes shift, and quantum efficiency are critical parameters. For biological imaging, probes with longer excitation and emission wavelengths (in the green to red region) are preferred to reduce cellular autofluorescence and light scattering. This is achieved by modifying the coumarin core with conjugating groups or by creating push-pull systems with EDGs and EWGs to modulate the ICT process. mdpi.comnih.gov The benzoxazolyl group in 3-(2-benzoxazolyl)umbelliferone contributes to this red-shifting effect.

Incorporating a Recognition Motif: The probe must selectively interact with its target. In enzyme substrates, the cleavable group (e.g., acetate, phosphate, or glycosidic bond) is the recognition motif. wikipedia.orggoogle.com For detecting specific ions or small molecules, a chelating agent or a reactive site is incorporated into the structure. For example, a dinitrophenyl ether group has been used on a 3-cyanoumbelliferone scaffold to create a turn-on probe for hydrogen sulfide (B99878) (H₂S). mdpi.comresearchgate.net

Optimizing Physicochemical Properties: Probes must have appropriate solubility, cell permeability, and stability for their intended application. For intracellular measurements, the probe must be able to cross the cell membrane. Lipophilicity and charge play crucial roles. nih.gov While umbelliferone itself has limited water solubility, its derivatives can be modified to enhance this property if needed for specific assays. nih.govnih.gov

Computational Approaches in Structure-Activity Relationship Studies (e.g., Molecular Docking, MD Simulations)

Computational chemistry provides powerful tools to predict and understand the interactions between umbelliferone derivatives and their biological targets, thereby guiding the rational design process. researchgate.net Molecular docking and molecular dynamics (MD) simulations are prominent techniques used in these structure-activity relationship (SAR) studies.

Molecular Docking: This technique predicts the preferred orientation and binding affinity of one molecule (the ligand, e.g., an umbelliferone derivative) to the active site of a second molecule (the receptor, e.g., an enzyme).

Predicting Binding Modes: Researchers have used molecular docking to study how various O-alkyl umbelliferone derivatives bind to the active site of human pancreatic lipase (B570770) (PL). indianchemicalsociety.com These studies revealed that a derivative with a geranyl substituent showed a high binding affinity, which correlated well with its potent in vitro inhibitory activity. indianchemicalsociety.com

Explaining Selectivity: Docking simulations have been performed on umbelliferone derivatives targeting enzymes like cyclooxygenase-2 (COX-2) and tyrosinase. bepls.comtandfonline.com The results help explain why certain substitution patterns lead to higher inhibitory activity by showing how the ligand orients itself within the enzyme's binding pocket and which specific amino acid residues it interacts with. bepls.com For this compound, docking could be used to model its fit within the active site of various esterases, providing insight into the enzyme's substrate specificity.

Molecular Dynamics (MD) Simulations: While docking provides a static picture of the binding event, MD simulations can model the dynamic behavior of the ligand-receptor complex over time. This can reveal conformational changes in the enzyme or the probe upon binding and provide a more accurate estimation of binding free energies.

The integration of these computational approaches allows for the virtual screening of large libraries of potential probe candidates, prioritizing the most promising ones for synthesis and experimental testing. This significantly accelerates the discovery and optimization of novel fluorescent probes based on the versatile umbelliferone scaffold.

Table 2: Application of Computational Methods in Umbelliferone Derivative Studies

| Umbelliferone Derivative Class | Target Enzyme | Computational Method | Key Finding | Reference |

|---|---|---|---|---|

| O-Alkyl Umbelliferones | Pancreatic Lipase (PL) | Molecular Docking | Correlation between high MolDock score and strong in vitro PL inhibition; geranyl substituent showed best fit. | indianchemicalsociety.com |

| Substituted Umbelliferones | Cyclooxygenase-2 (COX-2) | Molecular Docking | Ligands showed similar orientation in the binding site; hydrophobic moieties were important for binding. | bepls.com |

| Umbelliferone Analogues | Mushroom Tyrosinase | Molecular Docking | A 2,4-dihydroxybenzoate (B8728270) derivative showed potent inhibition, and docking revealed its binding interactions. | tandfonline.com |

Q & A

Q. What are the established synthetic routes for 3-(2-Benzoxazolyl)umbelliferyl acetate, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves coupling umbelliferone derivatives with benzoxazole-containing precursors via transition metal-catalyzed reactions. For instance, hydroarylation reactions using (R)-BINAP ligands or directing groups like 2-benzoxazolyl can improve regioselectivity . Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

- Catalytic systems : Palladium or copper catalysts are effective for cross-coupling steps.

- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation.

Yield optimization requires monitoring by TLC/HPLC and iterative adjustment of stoichiometry (e.g., 1.2–1.5 eq. of benzoxazole reagent) .

Q. How can spectroscopic techniques (e.g., NMR, MS) be effectively utilized to confirm the structural integrity of this compound?

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats.

- Ventilation : Work in a fume hood to avoid inhalation of fine particles.

- First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes with saline .

Advanced Research Questions

Q. How does the 2-benzoxazolyl moiety influence the fluorescence properties of this compound in biological imaging applications?

The benzoxazole group acts as an electron-withdrawing substituent, shifting the emission wavelength of the umbelliferyl core. Key photophysical parameters include:

Q. What experimental strategies can resolve contradictions in reported NADPH oxidase inhibition data for benzoxazole derivatives?

- Off-target assay validation : Use in vitro enzymatic assays (e.g., cytochrome c reduction) to confirm specificity .

- Redox profiling : Compare inhibition potency under varying O₂ concentrations to rule out ROS-scavenging artifacts.

- Structural analogs : Test this compound alongside VAS2870 (a known NADPH oxidase inhibitor) to benchmark activity .

Q. What computational approaches are recommended to model the photophysical properties of this compound in different solvent environments?

- TD-DFT calculations : Simulate excited-state transitions using B3LYP/6-31G(d) basis sets.

- Solvent effects : Apply the polarizable continuum model (PCM) to account for dielectric interactions.

- Validation : Correlate computed emission spectra with experimental data from fluorimetry .

Methodological Considerations for Data Analysis

Q. How should researchers analyze time-dependent fluorescence quenching in cellular uptake studies?

- Stern-Volmer plots : Quantify quenching constants (Ksv) to differentiate static vs. dynamic mechanisms.

- Confocal imaging : Co-localize fluorescence with organelle-specific dyes (e.g., MitoTracker) to assess subcellular distribution.

- Data normalization : Use internal standards (e.g., DAPI for nuclei) to correct for variations in cell density .

Q. What statistical methods are appropriate for dose-response studies involving this compound?

- Nonlinear regression : Fit data to a four-parameter logistic model (IC₅₀/EC₅₀ calculations).

- Outlier detection : Apply Grubbs’ test to exclude anomalous replicates.

- Multivariate analysis : Use PCA to disentangle synergistic effects in combination therapies .

Tables of Key Parameters

Q. Table 1. Fluorescence Properties of this compound

| Parameter | Value (in DMSO) | Method | Reference |

|---|---|---|---|

| Quantum Yield (Φ) | 0.54 ± 0.03 | Fluorimetry | |

| Emission λ (nm) | 432 | Spectrofluorometer | |

| Lifetime (τ, ns) | 4.2 | Time-resolved FLIM |

Q. Table 2. Synthetic Optimization Parameters

| Condition | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Reaction Temperature | 70–80°C | Maximizes coupling | |

| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | Reduces side products | |

| Solvent Polarity | ε > 20 (DMF) | Enhances solubility |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.